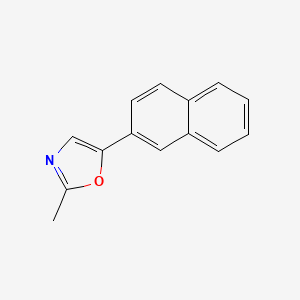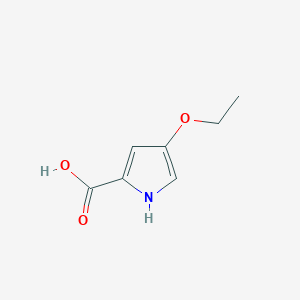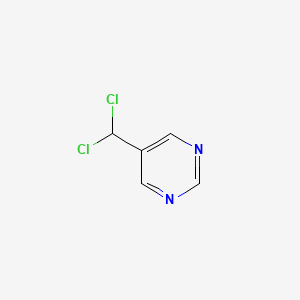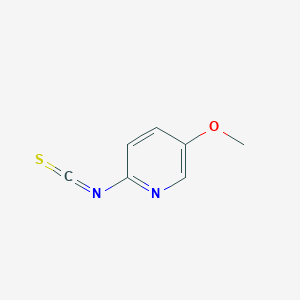![molecular formula C13H12N2O3 B13688608 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the annulation of a pyrimidine ring to 2-aminoindoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate biological processes . The specific molecular targets and pathways for this compound are still under investigation.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be compared with other indole derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another indole derivative with similar structural features.
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-one: A compound with a similar core structure but different functional groups.
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
6,7-dimethoxy-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-5-8-7-3-4-14-13(16)12(7)15-9(8)6-11(10)18-2/h3-6,15H,1-2H3,(H,14,16) |
Clé InChI |
LKXSRSCRPXSKJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)


![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)



![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)

